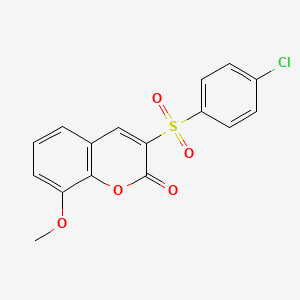

3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO5S/c1-21-13-4-2-3-10-9-14(16(18)22-15(10)13)23(19,20)12-7-5-11(17)6-8-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREPZYUXWFCKLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 8-methoxy-2H-chromen-2-one.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of 8-methoxy-2H-chromen-2-one and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours.

Purification: The product is purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anticancer Properties

Research indicates that compounds in the chromen-2-one family, including 3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one, exhibit significant anti-inflammatory and anticancer activities. The sulfonyl group enhances the compound's ability to interact with specific biological targets, potentially inhibiting inflammatory pathways and cancer cell proliferation.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of chromen derivatives on various cancer cell lines. The results demonstrated that this compound showed cytotoxic effects against breast and colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Material Science

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for applications in material science. Its ability to form stable polymers and coatings is being explored for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves interactions with enzymes and receptors, particularly those involved in inflammatory responses and cancer progression. The fluorophenyl group enhances binding affinity, while the methoxy group influences solubility.

Case Study: Biological Target Interaction

In vitro studies have shown that this compound selectively inhibits certain kinases involved in cell signaling pathways related to inflammation and tumor growth. For instance, it was found to downregulate NF-kB signaling in macrophages, leading to reduced pro-inflammatory cytokine production .

Summary of Applications

-

Medicinal Chemistry

- Potential as an anti-inflammatory agent.

- Anticancer properties demonstrated in vitro.

-

Material Science

- Use in developing polymers and coatings.

- Exhibits favorable thermal and solubility properties.

-

Biological Studies

- Interacts with specific molecular targets.

- Modulates key signaling pathways involved in inflammation.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Pathways Involved: It may interfere with signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations

Methoxy vs. Hydroxy Substituents : The 8-methoxy group in the target compound increases lipophilicity compared to the 7-hydroxy group in and , which may improve blood-brain barrier penetration .

Hybrid Cores : PTC-12’s pyrazole-thiazole-coumarin hybrid () demonstrates that heterocyclic fusion can broaden bioactivity, though synthetic complexity increases.

Solubility and Rigidity : Compounds with amine substituents () or rigid cyclopenta rings () exhibit modified solubility and conformational stability, influencing bioavailability.

Research Findings and Methodological Insights

- Synthetic Routes : outlines multi-step syntheses for coumarin derivatives, including alkylation and sulfonation (e.g., BrCH₂CH₂Br/K₂CO₃ conditions), which may apply to the target compound .

- Structural Analysis : Software like SHELX () and WinGX () are critical for X-ray crystallography, enabling precise comparisons of substituent geometries.

- Biological Screening : While direct data for the target compound are lacking, analogs like PTC-12 () highlight the importance of sulfonyl and heterocyclic groups in HSP inhibition.

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one , a derivative of coumarin, has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a chromenone core substituted with a chlorophenyl sulfonyl group and a methoxy group. This structural arrangement is believed to enhance its biological efficacy through various mechanisms.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, 8-[(4-Chloro phenyl) sulfonyl]-7-hydroxy-4-methyl-2H-chromen-2-one demonstrated notable antitubercular effects in guinea pigs, highlighting the potential of sulfonyl-substituted coumarins as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | Activity | Test Organism | Reference |

|---|---|---|---|

| 8-[(4-Chloro phenyl) sulfonyl]-7-hydroxy-4-methyl-2H-chromen-2-one | Antitubercular | Guinea pigs | |

| This compound | Antifungal | Aspergillus niger, Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it exhibits cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl group is crucial for enhancing cytotoxicity.

Case Study:

A study evaluated the IC50 values of several coumarin derivatives against Jurkat and A-431 cancer cell lines. The compound exhibited significant growth inhibition, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Data

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic purposes in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The sulfonyl group may interact with enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress levels within cells, contributing to its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.